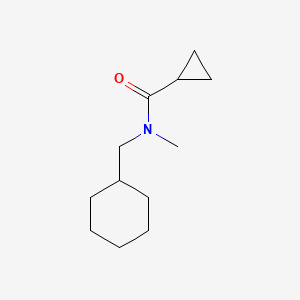
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors such as breast, ovarian, and pancreatic cancers. In
作用機序
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of a cell. rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. By inhibiting RNA polymerase I transcription, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide disrupts the production of ribosomes and induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. It also disrupts the production of ribosomes, leading to a decrease in protein synthesis and cell growth. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
実験室実験の利点と制限
One of the main advantages of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in lab experiments. Its mechanism of action is complex, and further research is needed to fully understand its effects on cancer cells. Additionally, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have limited efficacy in certain types of cancers, such as lung cancer.
将来の方向性
There are several future directions for research on N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance its anticancer effects. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have potential as a radiosensitizer, making it a potential candidate for combination therapy with radiation. Additionally, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is a promising compound with potential as an anticancer agent. Its selective targeting of cancer cells and ability to induce DNA damage and activate the p53 pathway make it a potential candidate for further development. However, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers.
合成法
The synthesis of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with methylcyclopropanecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to yield N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in its final form.
科学的研究の応用
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)11-7-8-11)9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDNPVRVQGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
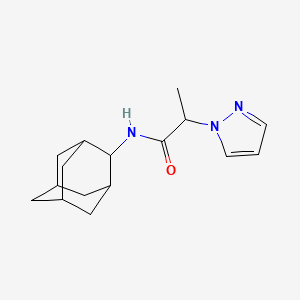
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
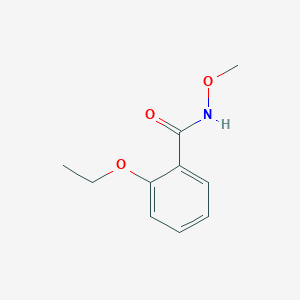
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
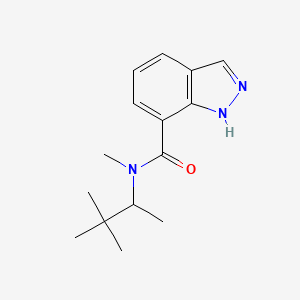
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
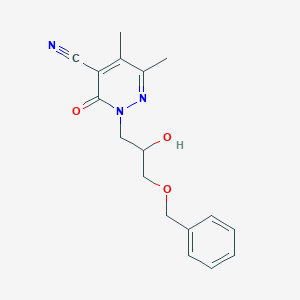
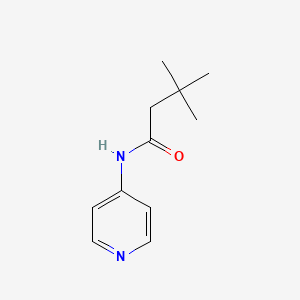
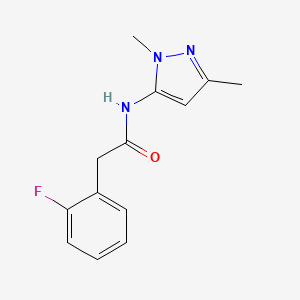
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)